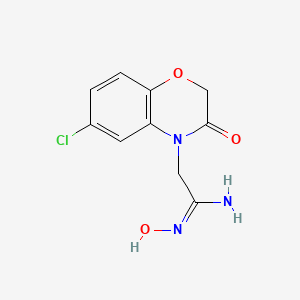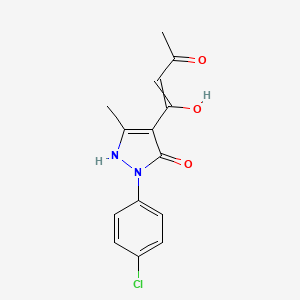
2-(4-chlorophenyl)-4-(1-hydroxy-3-oxobut-1-en-1-yl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-4-(1-hydroxy-3-oxobut-1-en-1-yl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxy-oxobut-en-yl group, and a methyl-dihydro-pyrazolone core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4-(1-hydroxy-3-oxobut-1-en-1-yl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one typically involves multi-step organic reactions One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone This intermediate is then subjected to cyclization with hydrazine hydrate to yield the pyrazolone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
2-(4-chlorophenyl)-4-(1-hydroxy-3-oxobut-1-en-1-yl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of a diketone derivative.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of substituted pyrazolone derivatives.
科学的研究の応用
2-(4-chlorophenyl)-4-(1-hydroxy-3-oxobut-1-en-1-yl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-4-(1-hydroxy-3-oxobut-1-en-1-yl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound’s structure allows it to interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects.
類似化合物との比較
Similar Compounds
2-(4-chlorophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one: Lacks the hydroxy-oxobut-en-yl group.
4-(1-hydroxy-3-oxobut-1-en-1-yl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one: Lacks the chlorophenyl group.
Uniqueness
2-(4-chlorophenyl)-4-(1-hydroxy-3-oxobut-1-en-1-yl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one is unique due to the presence of both the chlorophenyl and hydroxy-oxobut-en-yl groups, which confer distinct chemical and biological properties
特性
分子式 |
C14H13ClN2O3 |
|---|---|
分子量 |
292.72 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-4-(1-hydroxy-3-oxobut-1-enyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C14H13ClN2O3/c1-8(18)7-12(19)13-9(2)16-17(14(13)20)11-5-3-10(15)4-6-11/h3-7,16,19H,1-2H3 |
InChIキー |
UIBGAPNUIOHBRY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C(=CC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine](/img/structure/B11727089.png)
![2-cyano-N'-[(3-hydroxy-2-benzofuran-1-yl)methylidene]acetohydrazide](/img/structure/B11727091.png)
![3-({4-[1-(Hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B11727098.png)
![7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11727116.png)
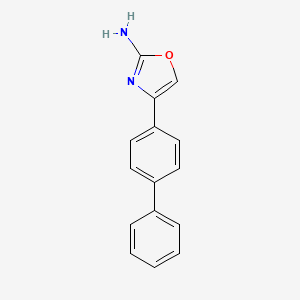
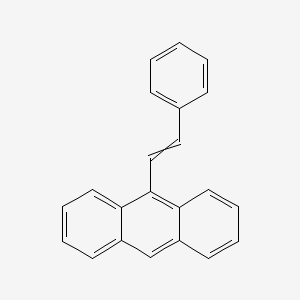

![6-methyl-2-[(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B11727128.png)
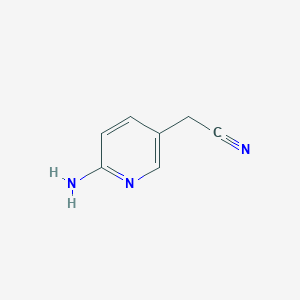
![3-[(3,5-Dimethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11727142.png)
![[(E)-[(4-nitrophenyl)methylidene]amino]urea](/img/structure/B11727144.png)
![2-sulfanylidene-5-{[(4H-1,2,4-triazol-4-yl)amino]methylidene}-1,3-diazinane-4,6-dione](/img/structure/B11727154.png)
